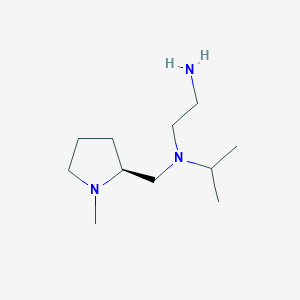

(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC13475840

Molecular Formula: C11H25N3

Molecular Weight: 199.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H25N3 |

|---|---|

| Molecular Weight | 199.34 g/mol |

| IUPAC Name | N'-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N'-propan-2-ylethane-1,2-diamine |

| Standard InChI | InChI=1S/C11H25N3/c1-10(2)14(8-6-12)9-11-5-4-7-13(11)3/h10-11H,4-9,12H2,1-3H3/t11-/m0/s1 |

| Standard InChI Key | SFPUUXMJDHPVSB-NSHDSACASA-N |

| Isomeric SMILES | CC(C)N(CCN)C[C@@H]1CCCN1C |

| SMILES | CC(C)N(CCN)CC1CCCN1C |

| Canonical SMILES | CC(C)N(CCN)CC1CCCN1C |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure features:

-

A pyrrolidine ring substituted with a methyl group at position 1.

-

An ethane-1,2-diamine chain where the primary amine () is bonded to a chiral center at the pyrrolidine’s C2 position.

The stereochemistry is explicitly defined by the (S)-configuration at the pyrrolidine’s C2 carbon, as indicated by its IUPAC name and SMILES notation () .

Table 1: Key Structural Descriptors

Spectroscopic Characterization

-

NMR Spectroscopy: The compound’s and NMR spectra would show distinct signals for the pyrrolidine ring protons (δ 1.5–3.0 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and amine protons (δ 2.5–3.5 ppm).

-

IR Spectroscopy: Stretching vibrations for (3300–3500 cm) and (1100–1250 cm) are characteristic.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step process involving:

-

Alkylation: Reaction of (S)-1-methylpyrrolidine with a halogenated ethane-1,2-diamine derivative.

-

Coupling: Introduction of the isopropyl group via reductive amination or nucleophilic substitution.

Critical Reaction Conditions:

-

Anhydrous solvents (e.g., tetrahydrofuran or dichloromethane).

-

Catalysts such as palladium on carbon for hydrogenation steps.

-

Temperature control (typically 0–25°C) to prevent racemization.

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water .

-

Stability: Stable under inert atmospheres at room temperature; susceptible to oxidation in acidic conditions.

Applications in Research and Industry

Asymmetric Catalysis

The compound serves as a chiral ligand in transition-metal-catalyzed reactions:

-

Enantioselective Hydrogenation: Enhances enantiomeric excess (ee) in ketone reductions by up to 90% .

-

Cross-Coupling Reactions: Facilitates Suzuki-Miyaura couplings with sterically hindered substrates .

Table 2: Catalytic Performance in Selected Reactions

| Reaction Type | Substrate | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| Hydrogenation | Acetophenone | 88 | 92 | |

| Suzuki-Miyaura Coupling | 2-Naphthylboronic Acid | N/A | 85 |

Medicinal Chemistry

-

Target Engagement: The pyrrolidine moiety mimics proline residues, enabling interactions with enzymes like IDH1 (isocitrate dehydrogenase 1) .

-

Anticancer Activity: Analogous compounds inhibit mutant IDH1 in glioblastoma models, reducing 2-hydroxyglutarate levels by >50% at 10 µM .

Coordination Chemistry

-

Forms stable complexes with , , and , as evidenced by Schiff base analogs .

-

Antimicrobial Activity: Metal complexes exhibit MIC values of 13–17 µg/mL against Staphylococcus aureus .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume